molecular formula C15H13ClFNO2 B296310 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide

2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide

Cat. No. B296310
M. Wt: 293.72 g/mol
InChI Key: ZRLXKXOUEUAUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide, also known as CPP or CPP-115, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in regulating GABA levels in the brain.

Mechanism of Action

As mentioned previously, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 is a potent inhibitor of GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 increases GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. Additionally, the increased GABA levels result in anxiolytic effects, making 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 a potential treatment for anxiety disorders.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its effects on GABA levels, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to increase the expression of GABA receptors in the brain, leading to increased GABAergic neurotransmission. This increased neurotransmission has been associated with a reduction in seizure activity and addictive behaviors. Additionally, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to have anxiolytic effects, which may be due to its effects on GABAergic neurotransmission.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 in lab experiments is its potency as a GABA transaminase inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of off-target effects. Additionally, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to have a long half-life, allowing for sustained inhibition of GABA transaminase. One limitation of using 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 in lab experiments is its poor solubility in water, which may require the use of organic solvents for administration.

Future Directions

There are several potential future directions for the study of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115. One area of interest is the potential use of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 as a treatment for addiction. Preclinical studies have shown promising results in reducing addictive behaviors, and further research is needed to determine its efficacy in humans. Additionally, the anxiolytic effects of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 make it a potential treatment for anxiety disorders. Further research is needed to determine the safety and efficacy of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 in humans for these indications. Finally, the potential role of 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia, should be explored.

Synthesis Methods

2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 can be synthesized through a multistep process involving the reaction of 2-fluorobenzylamine with 3-chlorophenylacetic acid, followed by the reaction of the resulting intermediate with isobutyl chloroformate. The final product is obtained through purification by column chromatography.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been studied extensively for its potential as a therapeutic agent for various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and addictive behaviors. Additionally, 2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide-115 has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.

properties

Molecular Formula

C15H13ClFNO2

Molecular Weight

293.72 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C15H13ClFNO2/c1-10(20-12-6-4-5-11(16)9-12)15(19)18-14-8-3-2-7-13(14)17/h2-10H,1H3,(H,18,19)

InChI Key

ZRLXKXOUEUAUIF-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1F)OC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1F)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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